Cas no 1569088-92-1 (1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one)

1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone derivative characterized by its benzothiophene core and difluoroacetyl functional group. This compound exhibits notable reactivity due to the electron-withdrawing effects of the fluorine atoms, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. Its structural features enhance stability and selectivity in cross-coupling and nucleophilic substitution reactions. The benzothiophene moiety contributes to π-conjugation, potentially useful in materials science and pharmaceutical applications. High purity grades ensure consistent performance in research and industrial processes. The compound’s synthetic versatility and well-defined properties make it a practical choice for advanced chemical development.
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one structure
1569088-92-1 structure
Product name:1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
CAS No:1569088-92-1
MF:C10H6F2OS
MW:212.215848445892
CID:6263765
PubChem ID:103513579

1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
    • 1-(benzo[b]thiophen-3-yl)-2,2-difluoroethanone
    • EN300-1928745
    • SCHEMBL17023618
    • 1569088-92-1
    • Inchi: 1S/C10H6F2OS/c11-10(12)9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5,10H
    • InChI Key: XYAXRDYMQMERNO-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C(F)F)=O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 212.01074231g/mol
  • Monoisotopic Mass: 212.01074231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.3Ų
  • XLogP3: 3.6

1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1928745-1.0g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
1g
$1256.0 2023-05-31
Enamine
EN300-1928745-0.25g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
0.25g
$774.0 2023-09-17
Enamine
EN300-1928745-10.0g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
10g
$5405.0 2023-05-31
Enamine
EN300-1928745-1g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
1g
$842.0 2023-09-17
Enamine
EN300-1928745-10g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
10g
$3622.0 2023-09-17
Enamine
EN300-1928745-0.05g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
0.05g
$707.0 2023-09-17
Enamine
EN300-1928745-5g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
5g
$2443.0 2023-09-17
Enamine
EN300-1928745-0.5g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
0.5g
$809.0 2023-09-17
Enamine
EN300-1928745-0.1g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
0.1g
$741.0 2023-09-17
Enamine
EN300-1928745-5.0g
1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one
1569088-92-1
5g
$3645.0 2023-05-31

Additional information on 1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one

Comprehensive Overview of 1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one (CAS No. 1569088-92-1)

1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one, with the CAS number 1569088-92-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its benzothiophene core and difluoroethyl ketone functional group, exhibits unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug discovery and material innovation, given its structural versatility and reactivity.

The benzothiophene moiety in 1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one is a privileged scaffold in medicinal chemistry, often associated with bioactive molecules. Its incorporation into this compound enhances its potential for targeted therapeutic applications. The difluoroethyl group, on the other hand, introduces electron-withdrawing effects, which can influence the compound's stability and reactivity. This combination of features makes CAS 1569088-92-1 a subject of ongoing studies in organic synthesis and chemical biology.

In recent years, the demand for fluorinated compounds like 1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one has surged due to their role in drug development. Fluorination is a common strategy to improve the pharmacokinetic properties of pharmaceutical candidates, such as metabolic stability and membrane permeability. This compound's difluoro substitution aligns with current trends in precision medicine and small-molecule therapeutics, making it a relevant topic for researchers and industry professionals.

From a synthetic perspective, 1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one serves as a versatile intermediate. Its ketone functionality allows for further derivatization through reactions such as nucleophilic addition or reduction, enabling the creation of diverse chemical libraries. This adaptability is crucial for high-throughput screening and lead optimization in drug discovery programs. Additionally, the compound's benzothiophene core is compatible with various catalyzed cross-coupling reactions, expanding its utility in organic synthesis.

The growing interest in sustainable chemistry has also influenced research around CAS 1569088-92-1. Scientists are exploring greener synthetic routes to produce this compound, minimizing waste and energy consumption. This aligns with broader industry goals of green chemistry and environmentally friendly processes. As a result, 1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one is not only a tool for innovation but also a case study in sustainable chemical manufacturing.

In summary, 1-(1-benzothiophen-3-yl)-2,2-difluoroethan-1-one (CAS No. 1569088-92-1) is a multifaceted compound with significant potential in pharmaceutical research, material science, and synthetic chemistry. Its unique structural features and reactivity profile make it a valuable asset for advancing drug discovery and chemical innovation. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing contemporary challenges in healthcare and technology.

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